Tetraphenylarsonium (hydrogen dichloride)
Overview
Description
Tetraphenylarsonium (hydrogen dichloride) is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl₂. It is a quaternary arsonium salt, where the arsenic atom is bonded to four phenyl groups and two chloride ions. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenylarsonium (hydrogen dichloride) can be synthesized through the reaction of tetraphenylarsonium chloride with hydrochloric acid. The reaction typically involves dissolving tetraphenylarsonium chloride in an appropriate solvent, such as acetonitrile or ethanol, and then adding hydrochloric acid to the solution. The mixture is stirred and heated under reflux conditions to facilitate the reaction. The resulting product is then isolated through crystallization or precipitation methods .
Industrial Production Methods
Industrial production of tetraphenylarsonium (hydrogen dichloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization and drying under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
Tetraphenylarsonium (hydrogen dichloride) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other anions, such as bromide or iodide, through metathesis reactions.
Oxidation and Reduction Reactions: The arsenic center can undergo oxidation or reduction, depending on the reagents and conditions used.
Complex Formation: Tetraphenylarsonium (hydrogen dichloride) can form complexes with transition metals and other coordination compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium bromide or sodium iodide, and the reactions are typically carried out in polar solvents like acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Tetraphenylarsonium bromide or iodide.
Oxidation Reactions: Oxidized forms of tetraphenylarsonium compounds.
Reduction Reactions: Reduced forms of tetraphenylarsonium compounds.
Scientific Research Applications
Tetraphenylarsonium (hydrogen dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cellular transport mechanisms and ion channel regulation.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetraphenylarsonium (hydrogen dichloride) involves its ability to interact with various molecular targets, including enzymes and ion channels. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways and cellular processes. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylarsonium chloride
- Tetraphenylarsonium bromide
- Tetraphenylarsonium iodide
- Tetraphenylphosphonium chloride
Uniqueness
Tetraphenylarsonium (hydrogen dichloride) is unique due to its specific combination of phenyl groups and chloride ions, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized research and industrial contexts .
Properties
IUPAC Name |
hydron;tetraphenylarsanium;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNZVTSMUNHRHL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21AsCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73003-83-5, 21006-73-5 | |
Record name | Arsonium, tetraphenyl-, chloride, compd. with hydrochloric acid (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73003-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021006735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsonium, tetraphenyl-, (hydrogen dichloride) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraphenylarsonium (hydrogen dichloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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